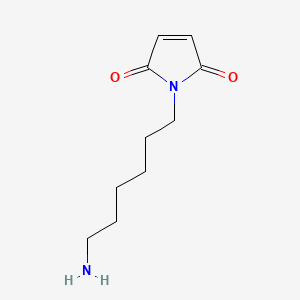

1-(6-aminohexyl)-1H-pyrrole-2,5-dione

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(6-aminohexyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c11-7-3-1-2-4-8-12-9(13)5-6-10(12)14/h5-6H,1-4,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWOYAYJUYWRGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 6 Aminohexyl 1h Pyrrole 2,5 Dione and Its Derivatives

Established Synthetic Pathways to N-Alkylpyrrole-2,5-diones

The formation of the N-substituted pyrrole-2,5-dione (maleimide) core is a well-documented process in organic chemistry. These methods generally fall into two primary categories: direct cyclocondensation and multistep pathways involving subsequent N-alkylation.

The most direct and widely employed method for synthesizing N-substituted maleimides is the reaction of maleic anhydride (B1165640) with a primary amine. cibtech.orgresearchgate.net This reaction proceeds via a two-step, one-pot mechanism. Initially, the primary amine performs a nucleophilic attack on one of the carbonyl carbons of the maleic anhydride ring. This results in the ring-opening of the anhydride to form an intermediate maleamic acid. Subsequent heating, often in the presence of a dehydrating agent or by azeotropic removal of water, promotes an intramolecular cyclization via nucleophilic acyl substitution, eliminating a molecule of water to form the stable five-membered imide ring. mdpi.comund.edu

Common solvents for this reaction include glacial acetic acid, toluene, and chloroform, with the reaction typically carried out under reflux conditions. cibtech.orgmdpi.com The choice of solvent and conditions can be optimized to improve yield and facilitate the removal of the water byproduct.

Table 1: Conditions for Cyclocondensation of Maleic Anhydride with Amines

| Amine Precursor | Solvent | Conditions | Yield |

|---|---|---|---|

| 2-hydrazinyl-2-oxo-N-phenylacetamide | Glacial Acetic Acid | Reflux, 2-3 hrs | Not specified |

| N3-substituted amidrazones | Toluene or Chloroform | Reflux | 75-95% |

The N-alkylation of maleimide (B117702) or other N-unsubstituted pyrroles can be achieved under basic conditions. organic-chemistry.orgrsc.org A base, such as potassium carbonate or potassium hydroxide (B78521), is used to deprotonate the nitrogen atom of the imide. The resulting nucleophilic anion then reacts with an appropriate alkyl halide (e.g., an iodoalkane or bromoalkane) via an SN2 reaction to form the N-alkylated product. organic-chemistry.orgrsc.org Ionic liquids have also been shown to be effective media for this reaction, promoting high regioselectivity for N-substitution. organic-chemistry.org

This method offers versatility in introducing a wide variety of alkyl groups, but it requires the synthesis and handling of the often-unstable parent maleimide and the corresponding alkyl halide.

Synthesis of the 1-(6-aminohexyl)-1H-pyrrole-2,5-dione Scaffold

Synthesizing this compound presents a specific challenge due to the presence of two primary amine groups in the precursor, 1,6-hexanediamine (B7767898).

A direct reaction between maleic anhydride and 1,6-hexanediamine is theoretically possible. However, controlling the stoichiometry to favor mono-substitution is exceptionally difficult. Given that both ends of the diamine are equally reactive, the reaction typically leads to a mixture of the desired mono-adduct, a di-substituted product where a diamine molecule is capped at both ends with a maleimide group, and polymeric byproducts where multiple diamine and maleic anhydride units are linked. This lack of selectivity makes the direct route impractical for achieving a high yield of the target compound.

To overcome the challenge of di-substitution, a protective group strategy is the most effective and commonly used approach. This multi-step synthesis ensures that only one of the two amine groups is available to react with the maleic anhydride.

Mono-protection of the Diamine: The synthesis begins with the selective protection of one of the primary amine groups of 1,6-hexanediamine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions. jocpr.com The reaction of 1,6-hexanediamine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under controlled conditions yields the mono-protected intermediate, N-(tert-butoxycarbonyl)-1,6-hexanediamine.

Cyclocondensation with Maleic Anhydride: The resulting mono-protected diamine, which now has only one free primary amine, is reacted with maleic anhydride. This step proceeds via the standard cyclocondensation mechanism described in section 2.1.1 to form N-[6-(tert-butoxycarbonylamino)hexyl]maleimide.

Deprotection: The final step is the removal of the Boc protecting group. This is typically achieved by treating the protected intermediate with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). researchgate.net This step cleaves the carbamate (B1207046) bond, regenerating the primary amine and yielding the final product, this compound. The product is often isolated as a salt of the acid used for deprotection, such as the trifluoroacetate (B77799) salt. apolloscientific.co.ukabacipharma.com

This protective group strategy provides a reliable and high-yielding pathway to the desired mono-substituted product, avoiding the polymerization and side reactions associated with the direct route.

Advanced Synthetic Techniques Applicable to Pyrrole-2,5-dione Systems

Modern synthetic chemistry offers several advanced techniques that can be applied to improve the synthesis of pyrrole-2,5-diones, including the target compound.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the cyclodehydration of the maleamic acid intermediate to the final maleimide product. researchgate.net This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.

Multicomponent Reactions (MCRs): MCRs provide an efficient way to construct complex molecules in a single step from three or more starting materials. While often used for more substituted pyrrole (B145914) systems, the principles of MCRs can inspire novel, atom-economical routes to functionalized pyrrole-2,5-diones. bohrium.com

High Hydrostatic Pressure (HHP): HHP has been demonstrated as an effective method for promoting Paal-Knorr type cyclization reactions, even in the absence of catalysts and solvents. researchgate.netresearchgate.net Applying this technique to the reaction of maleic anhydride derivatives with amines could offer a green and efficient synthetic alternative.

Green Chemistry Approaches: The use of water as a solvent, facilitated by catalysts like iron(III) chloride, has been reported for Paal-Knorr type pyrrole syntheses, presenting a more environmentally benign option. organic-chemistry.org

These advanced methods offer potential improvements in efficiency, scalability, and environmental impact for the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like pyrrole-2,5-diones. researchgate.net The primary benefits include dramatically reduced reaction times, often from hours to mere minutes, and frequently higher product yields. nih.govsci-hub.box The uniform heating provided by microwave irradiation enhances reaction efficiency and can lead to improved product purity. researchgate.net

In the context of N-substituted maleimide synthesis, microwave irradiation has been successfully applied to the cyclization of N-substituted maleamic acids. For instance, the synthesis of N-(4-chlorophenyl)maleimide saw a 99% reduction in reaction time (from 60 minutes to 30 seconds) with a slight increase in yield when switching from conventional heating to microwave irradiation at 90°C. tandfonline.com This approach avoids the need for solvents in some cases, aligning with the principles of green chemistry. nih.govresearchgate.net The condensation of various diacids with amines to form N-substituted cyclic imides has been achieved in high yields (often referred to as "very high yields" in literature) within 2-5 minutes under microwave irradiation at a power level of 600 W. sci-hub.boxresearchgate.net

This methodology has been developed for a new series of pyrrole analogs, resulting in high product yields and demonstrating the broad applicability of microwave assistance in this class of compounds. nih.gov The efficiency of this method makes it a valuable strategy for synthesizing libraries of N-substituted maleimides for various research applications. sci-hub.box

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for N-Substituted Maleimides

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 60 minutes | 30 seconds | tandfonline.com |

| Reaction Temperature | 60-70°C | 90°C | tandfonline.com |

| Yield | ~70% | ~73% | tandfonline.com |

| General Timeframe | Hours to Days | Minutes | nih.govsci-hub.box |

| Key Advantage | Established methodology | Drastic time reduction, higher yields, improved purity | nih.govresearchgate.net |

Novel Catalyst Systems in Pyrrole-2,5-dione Synthesis

The synthesis of the pyrrole-2,5-dione core and its derivatives has been significantly advanced by the development of novel catalyst systems. These catalysts improve reaction efficiency, selectivity, and work under milder conditions compared to traditional methods that often require harsh reagents like acetic anhydride with sodium acetate (B1210297). tandfonline.comgoogle.com

Transition Metal Catalysis: Palladium and ruthenium-based catalysts have proven effective in constructing the maleimide ring.

Palladium-catalyzed reactions, such as the cyclization of alkynes with isocyanides or the carbonylative amination of cyclopropenones, provide practical routes to polysubstituted maleimides under mild conditions. organic-chemistry.org

Ruthenium-catalyzed intermolecular [2 + 2 + 1] cocyclization of isocyanates, alkynes, and carbon monoxide also yields a variety of maleimides in excellent yields. organic-chemistry.org

Lewis Acid Catalysis: Lewis acids are widely used to catalyze the synthesis of pyrrole derivatives.

Niobium pentachloride (NbCl₅) has been employed as a low-cost and highly effective Lewis acid catalyst in multicomponent reactions to synthesize 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives. scielo.brscielo.br This method is noted for its mild reaction conditions at ambient temperature. scielo.br

Zinc and tin-based catalysts , including zinc acetate and various tin compounds, have been used to catalyze the dehydrating imidization of N-substituted maleamic acids, resulting in high yields of the corresponding maleimides. google.com

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for the atroposelective synthesis of N-aryl maleimides. This strategy allows for the creation of axially chiral maleimides with high enantioselectivity under mild conditions, which is a significant advancement over methods that may require pre-functionalized starting materials or harsh conditions. nih.gov

Table 2: Overview of Novel Catalyst Systems in Maleimide and Pyrrole Synthesis

| Catalyst Type | Specific Catalyst Examples | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Transition Metal | Palladium, Ruthenium | Carbonylative cyclization, Cocyclization | Mild conditions, high selectivity, broad substrate scope | organic-chemistry.org |

| Lewis Acid | Niobium pentachloride (NbCl₅), Zinc salts, Tin compounds | Multicomponent reactions, Dehydrating imidization | Low cost, high efficiency, mild conditions, high yields | google.comscielo.brscielo.br |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Atroposelective synthesis | Mild conditions, high enantioselectivity, metal-free | nih.gov |

Purification and Isolation Methodologies for Synthetic Products

The purification of this compound and related N-substituted maleimides is critical to remove unreacted starting materials, catalysts, and byproducts such as polymerization oligomers. google.com The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Chromatography: Column chromatography using silica (B1680970) gel is a common and effective method for purifying N-substituted maleimides. google.com The crude reaction mixture, often dissolved in a non-polar solvent, is passed through a silica gel column. Polar impurities, including oligomeric byproducts, are adsorbed onto the silica gel, allowing the desired, less polar maleimide product to be eluted. google.com The selection of an appropriate solvent system (mobile phase) is crucial for achieving good separation.

Recrystallization: Recrystallization is another widely used technique for purifying solid N-substituted maleimides. tandfonline.com This method involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. google.com Ethanol is a commonly used solvent for recrystallizing maleimide derivatives. tandfonline.com

Distillation and Filtration: For removing low-boiling point impurities and residual solvents, distillation under reduced pressure can be employed. google.com Simple vacuum filtration is the standard method for collecting the solid product after precipitation or recrystallization. tandfonline.comgoogle.com The collected solid is typically washed with a cold solvent to remove any remaining soluble impurities and then dried. tandfonline.com In many synthetic procedures, the product is isolated by pouring the reaction mixture into ice-cold water, which causes the product to precipitate, followed by collection via vacuum filtration. tandfonline.com

Table 3: Common Purification Techniques for N-Substituted Maleimides

| Technique | Description | Target Impurities Removed | Reference |

|---|---|---|---|

| Silica Gel Chromatography | Separation based on polarity by passing a solution through a silica gel column. | Polar byproducts, polymerization oligomers, residual reactants. | google.com |

| Recrystallization | Purification of solids based on differential solubility in a specific solvent at different temperatures. | Soluble impurities, byproducts formed in smaller quantities. | tandfonline.comgoogle.com |

| Distillation | Separation based on differences in boiling points. | Low-boiling point impurities, residual solvents. | google.com |

| Filtration | Mechanical separation of a solid from a liquid. | Isolation of the precipitated or crystallized solid product. | tandfonline.com |

Reaction Mechanisms and Reactivity Profile of 1 6 Aminohexyl 1h Pyrrole 2,5 Dione

Nucleophilic Addition Reactions of the Pyrrole-2,5-dione Moiety

The electron-withdrawing nature of the two adjacent carbonyl groups renders the double bond of the pyrrole-2,5-dione ring highly susceptible to attack by nucleophiles. This reactivity is the basis for its widespread use in forming stable covalent bonds.

Thiol-Maleimide Conjugation via Michael Addition

One of the most prominent reactions of 1-(6-aminohexyl)-1H-pyrrole-2,5-dione is its reaction with thiol-containing molecules, such as the amino acid cysteine, through a Michael-type addition. rsc.orgbachem.com This "click" chemistry reaction is highly efficient and selective, proceeding rapidly under mild, often physiological, conditions to form a stable thioether linkage. researchgate.netbiorxiv.org The reaction involves the nucleophilic attack of a thiolate anion on one of the carbons of the maleimide (B117702) double bond, leading to the formation of a succinimide (B58015) thioether. nih.govsemanticscholar.org This robust conjugation strategy is a cornerstone in the development of antibody-drug conjugates (ADCs), bioconjugates, and hydrogels. squarespace.comnih.govnih.govresearchgate.net

It is important to note, however, that the stability of the resulting thiosuccinimide conjugate can be a concern. The thioether bond is susceptible to a retro-Michael reaction, which can lead to thiol exchange with other thiol-containing molecules, such as glutathione (B108866), present in biological environments. rsc.orgsemanticscholar.orgnih.gov

Kinetics and Thermodynamics of Thiol Addition

The kinetics of the thiol-maleimide reaction are influenced by several factors, including the pH of the reaction medium, the nature of the N-substituent on the maleimide, and the pKa of the thiol. biorxiv.orgudel.edu The reaction rate generally increases with pH up to a certain point (typically around 6.5-7.5), as a higher pH facilitates the formation of the more nucleophilic thiolate anion. researchgate.net However, at higher pH values, competing reactions such as hydrolysis of the maleimide ring can occur.

The thermodynamics of the thiol addition to Michael acceptors are also a critical aspect. While the forward reaction is generally favorable, the reversibility of the Michael addition is influenced by the stability of the resulting adduct. nih.govresearchgate.net The electron-withdrawing groups on the maleimide ring stabilize the intermediate anion formed during the addition but can also influence the stability of the final product, thereby affecting the equilibrium of the reaction. nih.govresearchgate.net Studies on various N-substituted maleimides have shown that the nature of the substituent can modulate the rates of both the forward and the retro-Michael reactions. udel.edu

Below is a table summarizing the factors influencing the kinetics of the thiol-maleimide reaction:

| Factor | Effect on Reaction Rate | Rationale |

| pH | Increases with pH (up to ~7.5) | Deprotonation of the thiol to the more nucleophilic thiolate anion is favored at higher pH. |

| Thiol pKa | Lower pKa thiols generally react faster | Thiols with lower pKa exist to a greater extent as the reactive thiolate anion at a given pH. udel.edu |

| N-substituent | Electron-withdrawing groups can increase reactivity | Enhances the electrophilicity of the maleimide double bond. The specific structure of the N-substituent can also have steric effects. udel.edu |

| Solvent | Solvent polarity and proticity can influence rates | The choice of solvent can affect the stability of the transition state and the solubility of the reactants. semanticscholar.org |

Regioselectivity and Stereochemical Aspects of Adduct Formation

The Michael addition of a thiol to the symmetric maleimide double bond of this compound does not present regioselectivity issues. However, the reaction creates a new stereocenter at the carbon atom where the thiol attaches. When the reacting thiol is chiral (e.g., L-cysteine), a pair of diastereomers can be formed. nih.gov The stereochemical outcome of the reaction can be influenced by the reaction conditions and the specific nature of the reactants.

Furthermore, a potential side reaction that can occur, particularly when the nucleophile is an N-terminal cysteine, is the transcyclization of the initial succinimidyl thioether adduct to form a six-membered thiazine (B8601807) ring. bachem.comnih.gov This rearrangement is influenced by pH, with neutral to basic conditions favoring the formation of the thiazine isomer. nih.gov

Reactivity with Other Nucleophiles (e.g., amines)

While highly reactive towards thiols, the maleimide moiety of this compound can also react with other nucleophiles, such as amines. The reaction with primary and secondary amines also proceeds via a Michael-type addition across the double bond. However, this reaction is generally slower than the reaction with thiols under physiological conditions, as amines are typically less nucleophilic than thiolates at neutral pH. scispace.com

The competition between thiol and amine addition is an important consideration in bioconjugation, as proteins contain both cysteine and lysine (B10760008) residues. The selectivity for thiol conjugation is generally high in the pH range of 6.5-7.5. researchgate.net At higher pH values, the reactivity of amines increases, and the potential for side reactions with lysine residues becomes more significant.

Cycloaddition Chemistry of the Pyrrole-2,5-dione Ring

The double bond of the pyrrole-2,5-dione ring can also act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides an alternative strategy for conjugation and the synthesis of complex molecular architectures.

Diels-Alder Reactions for Bioconjugation and Material Synthesis

The maleimide group is an excellent dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, due to its electron-deficient nature. mdpi.commdpi.com It can react with a wide range of conjugated dienes, such as furans and cyclopentadienes, to form stable cyclic adducts. squarespace.comsemanticscholar.orgacs.org This reaction is characterized by its high atom economy and stereospecificity. mdpi.com

The Diels-Alder reaction involving maleimides has found significant utility in bioconjugation. squarespace.comnih.govresearchgate.net For instance, a biomolecule can be functionalized with a diene, which can then be specifically reacted with a maleimide-containing molecule like this compound. This approach offers an alternative to thiol-maleimide conjugation and can provide adducts with enhanced stability. squarespace.comnih.gov

In the realm of material synthesis, the Diels-Alder reaction of maleimides is employed to create polymers and cross-linked networks. semanticscholar.orgtandfonline.com The reversibility of the furan-maleimide Diels-Alder reaction, in particular, has been exploited to develop self-healing and thermally-mendable materials. tandfonline.comrsc.org

The table below provides examples of dienes used in Diels-Alder reactions with maleimides:

| Diene | Reaction Characteristics | Applications |

| Furan | Reversible reaction, allowing for dynamic systems. mdpi.comsemanticscholar.org | Self-healing materials, reversible bioconjugation. tandfonline.comrsc.org |

| Cyclopentadiene | Fast reaction kinetics, often accelerated in aqueous conditions. squarespace.com | Stable bioconjugation, polymer synthesis. squarespace.com |

| Electron-rich dienes | Enhanced reaction rates due to favorable HOMO-LUMO interactions. squarespace.com | Rapid and efficient bioconjugation. squarespace.comacs.org |

Hydrolytic Stability and Chemical Degradation of Maleimide Linkers

A significant aspect of maleimide chemistry, especially in biological applications, is the stability of the maleimide ring and its adducts in aqueous environments.

pH-Dependent Hydrolysis Mechanisms and Rates

The maleimide ring is susceptible to hydrolysis, particularly under alkaline conditions, which opens the ring to form a maleamic acid derivative. researchgate.netacs.orgcdnsciencepub.com This reaction renders the compound inactive for further conjugation. The rate of hydrolysis is strongly dependent on pH. prolynxinc.com Studies have shown that maleimides are relatively stable in acidic solutions but hydrolyze readily at pH > 7. researchgate.net For example, the half-life of an N-alkyl maleimide can be over a week at neutral pH, but this decreases significantly as the pH becomes more alkaline. prolynxinc.com The hydrolysis of the succinimide ring in thiol-maleimide adducts is also pH-dependent and is a critical competing reaction to retro-Michael elimination. nih.gov

The inductive effect of the N-substituent plays a key role in the rate of hydrolysis. Electron-withdrawing groups on the nitrogen atom increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by water or hydroxide (B78521) ions and thus accelerating hydrolysis. acs.orgacs.org Conversely, electron-donating groups can improve stability. acs.org

| Maleimide Derivative | Condition | Hydrolysis Half-life (t1/2) | Reference |

|---|---|---|---|

| N-methyl dibromomaleimide | pH 7.4 | 17.9 min | acs.org |

| Unprotected Dap-based maleimide (amide substituent) | pH 7.0, 25 °C | ~15 min (to completion in ~0.5 h) | acs.org |

| Nγ-Boc-mDap maleimide (carbamate substituent) | pH 7.0, 25 °C | > 8 h (~40% remaining) | acs.org |

| Carboxylic acid analogue maleimide | pH 7.0, 25 °C | > 8 h (~90% remaining) | acs.org |

Retro-Michael Elimination Pathways of Thiol-Maleimide Adducts

The adduct formed from the Michael addition of a thiol to a maleimide (a thiosuccinimide linkage) is susceptible to a degradation pathway known as the retro-Michael reaction. nih.govresearchgate.net This reaction is reversible and can lead to the deconjugation of the thiol from the maleimide, particularly in the presence of other biological thiols like glutathione, which can act as exchange partners. researchgate.netnih.govudel.edu This instability can be a significant drawback in applications such as antibody-drug conjugates (ADCs), as it can lead to premature release of the payload. researchgate.net The rate of the retro-Michael reaction is influenced by the pKa of the original thiol; adducts formed from thiols with a higher pKa tend to be more stable and exhibit slower exchange kinetics. nih.govudel.edu

Design Principles for Enhancing Hydrolytic Stability in Maleimide Derivatives

Several strategies have been developed to counteract the instability of thiol-maleimide adducts and enhance their hydrolytic stability.

Promoting Ring Hydrolysis: One effective method is to intentionally promote the hydrolysis of the thiosuccinimide ring to form the corresponding succinamic acid thioether. prolynxinc.comnih.gov This ring-opened product is no longer susceptible to the retro-Michael reaction. nih.govnih.gov This can be achieved by designing maleimide derivatives with neighboring groups that catalyze the hydrolysis. For instance, incorporating a basic amino group adjacent to the maleimide can provide intramolecular catalysis, leading to rapid ring-opening at neutral pH. nih.gov

Modifying the N-Substituent: As discussed, the electronic properties of the N-substituent influence stability. Attaching electron-donating groups or less electron-withdrawing groups to the maleimide nitrogen can slow the rate of pre-conjugation hydrolysis. acs.org For example, protecting an adjacent amine with a carbamate (B1207046) group, which is less electron-withdrawing than an amide, significantly improves the maleimide's stability. acs.org

Modifying the Maleimide Ring: Altering the maleimide ring itself is another strategy. The use of dihalomaleimides, for example, can increase reactivity towards thiols while also influencing the stability of the resulting conjugate. acs.org Exocyclic olefinic maleimides have also been reported to form conjugates with substantially improved stability against thiol-exchange. ucl.ac.uk

| Adduct Type | Condition | Stability Outcome | Reference |

|---|---|---|---|

| "Self-hydrolysing" maleimide ADC | N-acetyl cysteine buffer, pH 8, 37 °C, 2 weeks | No measurable drug loss | ucl.ac.uk |

| Control (maleimidocaproyl) ADC | N-acetyl cysteine buffer, pH 8, 37 °C, 2 weeks | ~50% drug loss | ucl.ac.uk |

| N-aryl maleimide ADC | Mouse serum, 200 hours | 90–100% conjugation retained | ucl.ac.uk |

| N-alkyl maleimide ADC | Mouse serum, 200 hours | 60–70% deconjugation | ucl.ac.uk |

Reactivity of the Hexyl Amine Functionality

The primary amine at the end of the six-carbon chain provides a second, distinct site for chemical modification. Primary amines are strong nucleophiles and are common targets in bioconjugation. thermofisher.com This functionality allows this compound to be used as a heterobifunctional crosslinker.

The amine can react with a variety of electrophilic functional groups, including:

Activated Esters: N-hydroxysuccinimide (NHS) esters are widely used to acylate primary amines, forming stable amide bonds. This reaction is efficient at a slightly alkaline pH (7.2-8.5). thermofisher.comrsc.org

Isothiocyanates and Isocyanates: These groups react with amines to form thiourea (B124793) and urea (B33335) linkages, respectively. thermofisher.comrsc.org

Aldehydes and Ketones: Amines can react with aldehydes and ketones via reductive amination to form stable secondary amine linkages.

Carboxylic Acids: In the presence of a coupling agent like a carbodiimide (B86325) (e.g., EDC), amines can be coupled directly to carboxylic acids to form amide bonds. researchgate.net

The hexyl spacer provides flexibility and separates the amine from the maleimide, which can be crucial for reducing steric hindrance when conjugating two large molecules. This allows for a two-step conjugation strategy where either the amine or the maleimide can be reacted first, depending on the desired synthetic outcome.

Amide Bond Formation and Bioconjugation with Carboxylic Acids

The primary amine of this compound readily participates in nucleophilic acyl substitution reactions with carboxylic acids and their derivatives to form stable amide bonds. This reaction is fundamental to many bioconjugation strategies, allowing for the covalent linkage of the maleimide-containing moiety to proteins, peptides, or other biomolecules that possess carboxylic acid groups or have been modified to present them.

The direct condensation of a carboxylic acid and an amine to form an amide is typically thermodynamically unfavorable and requires activation of the carboxyl group. This is commonly achieved using coupling agents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

Mechanism with Carbodiimide Coupling Agents:

A widely used method for amide bond formation involves carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). The reaction proceeds through the following steps:

Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

Nucleophilic Attack by the Amine: The primary amine of this compound attacks the carbonyl carbon of the O-acylisourea intermediate.

Formation of the Amide Bond: A stable amide bond is formed, and the EDC is released as a soluble urea derivative.

To improve efficiency and prevent side reactions, such as the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea, additives like N-hydroxysuccinimide (NHS) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. nih.gov These additives react with the O-acylisourea to form a more stable, yet still reactive, activated ester (e.g., an NHS ester). This semi-stable intermediate is then aminolyzed by the amine of this compound.

Bioconjugation with Activated Esters:

Alternatively, the amine group of this compound can react directly with pre-formed activated esters, most commonly N-hydroxysuccinimide (NHS) esters. thermofisher.comthermofisher.comnih.gov This is a very common and efficient method for labeling biomolecules. thermofisher.com The reaction is typically carried out in a buffer at a pH between 7.2 and 9. thermofisher.com The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group to form a stable amide linkage. thermofisher.comnih.gov

| Reagent Type | Coupling Agent(s) | Key Features |

| Carboxylic Acid | EDC, DCC | In-situ activation of the carboxyl group. |

| Carboxylic Acid | EDC/NHS, EDC/HOAt | Increased efficiency and stability of the active intermediate. nih.gov |

| Activated Ester | NHS ester | Two-step approach where the NHS ester is pre-formed. High efficiency for amine modification. thermofisher.comnih.gov |

Reductive Amination and Other Amine-Based Coupling Reactions

Reductive amination, also known as reductive alkylation, is another important reaction involving the primary amine of this compound. wikipedia.orgmasterorganicchemistry.com This process allows for the formation of a stable secondary amine by reacting the primary amine with a carbonyl compound (an aldehyde or a ketone) in the presence of a reducing agent. wikipedia.orgyoutube.comorganic-chemistry.org

Reaction Mechanism:

The reductive amination reaction proceeds in two main steps which can often be carried out in a single pot: wikipedia.org

Imine Formation: The primary amine of this compound undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine. This step is typically reversible and is often favored under neutral to slightly acidic conditions.

Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond by a reducing agent present in the reaction mixture. masterorganicchemistry.com

A key advantage of reductive amination is that the imine intermediate is more susceptible to reduction than the initial carbonyl compound, which helps to minimize side reactions such as the reduction of the aldehyde or ketone to an alcohol. masterorganicchemistry.com

Choice of Reducing Agent:

The choice of reducing agent is critical for a successful reductive amination. The reducing agent should be capable of reducing the imine but not the starting carbonyl compound. Common reducing agents for this purpose include:

Sodium cyanoborohydride (NaBH3CN): This is a mild and selective reducing agent that is effective at reducing imines over a range of pH values. masterorganicchemistry.com It is particularly useful because it can be present in the reaction mixture from the start (direct reductive amination), as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH. wikipedia.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3): This is another mild and selective reducing agent that has become increasingly popular as a less toxic alternative to sodium cyanoborohydride. masterorganicchemistry.com It is particularly effective for the reductive amination of a wide variety of aldehydes and ketones.

Other reducing systems: Catalytic hydrogenation over palladium or nickel can also be employed for reductive amination. wikipedia.org

| Carbonyl Compound | Reducing Agent | Product |

| Aldehyde (R'-CHO) | NaBH3CN or NaBH(OAc)3 | Secondary Amine |

| Ketone (R'-CO-R'') | NaBH3CN or NaBH(OAc)3 | Secondary Amine |

Orthogonal Functionalization Strategies Utilizing Both Amine and Maleimide Groups

The presence of both a primary amine and a maleimide group on this compound allows for orthogonal functionalization. Orthogonal chemistry refers to a set of chemical reactions that can occur in the same vessel, each selectively targeting one functional group without interfering with the others. nih.gov This property is highly valuable for the synthesis of complex, well-defined bioconjugates and materials.

The amine and maleimide groups have distinct reactivity profiles that can be exploited for sequential modifications.

Amine Reactivity: As discussed, the primary amine is nucleophilic and reacts with electrophiles such as activated esters, carboxylic acids (with coupling agents), and carbonyls (in reductive amination). These reactions are typically performed under conditions ranging from slightly acidic to alkaline.

Maleimide Reactivity: The maleimide group is an excellent Michael acceptor. It reacts specifically with sulfhydryl (thiol) groups via a Michael addition reaction to form a stable thioether bond. This reaction is highly efficient and selective for thiols at a pH between 6.5 and 7.5. At higher pH values (above 7.5-8.0), the maleimide ring can also react with primary amines, though this reaction is generally slower than the reaction with thiols. nih.gov

Orthogonal Strategy 1: Amine First, then Maleimide

Amine Modification: The primary amine of this compound is first reacted with a molecule of interest containing a carboxylic acid (using EDC/NHS chemistry) or an NHS ester. This step attaches the desired molecule to the hexyl linker via a stable amide bond. The reaction is performed under conditions that favor amine acylation while leaving the maleimide group intact (e.g., pH 7.5-8.5).

Purification: The resulting maleimide-functionalized intermediate is purified to remove any unreacted starting materials and coupling agents.

Maleimide Conjugation: The purified intermediate, which now bears the maleimide group, is then reacted with a second molecule containing a free sulfhydryl group (e.g., a cysteine residue in a protein or a thiol-modified oligonucleotide). This reaction proceeds via Michael addition at a near-neutral pH (6.5-7.5) to form a stable thioether linkage.

Orthogonal Strategy 2: Maleimide First, then Amine

Maleimide Conjugation: The maleimide group of this compound is first reacted with a thiol-containing molecule at a pH of 6.5-7.5. This forms a stable thioether conjugate, leaving the primary amine untouched.

Purification: The resulting amine-functionalized intermediate is purified to remove any unreacted starting materials.

Amine Modification: The purified intermediate, which now possesses a free primary amine, is then reacted with a second molecule of interest containing an activated carboxyl group (e.g., an NHS ester) at a pH of 7.5-8.5 to form a stable amide bond.

The choice between these two strategies depends on the specific molecules being conjugated and their stability under the different reaction conditions. The ability to perform these reactions in a stepwise and controlled manner is a key advantage of using this compound as a heterobifunctional crosslinker.

| Functional Group | Reaction Type | Typical pH | Reacts With | Product |

| Primary Amine | Amide Bond Formation | 7.2-9.0 | Activated Esters (e.g., NHS) | Amide |

| Primary Amine | Reductive Amination | ~6.0-7.0 | Aldehydes, Ketones | Secondary Amine |

| Maleimide | Michael Addition | 6.5-7.5 | Sulfhydryls (Thiols) | Thioether |

Advanced Applications of 1 6 Aminohexyl 1h Pyrrole 2,5 Dione in Research and Development

Role in Bioconjugation Chemistry

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable hybrid with combined functionalities. 1-(6-aminohexyl)-1H-pyrrole-2,5-dione is a cornerstone reagent in this field due to the specific and efficient nature of the maleimide-thiol reaction. axispharm.com This reaction proceeds via a Michael addition mechanism under mild physiological conditions (typically pH 6.5-7.5), forming a stable, covalent thioether bond. The reaction is approximately 1,000 times faster with thiols than with amines at a neutral pH, ensuring high chemoselectivity for cysteine residues over other amino acids like lysine (B10760008). axispharm.com This specificity is crucial for constructing well-defined bioconjugates where the point of attachment is precisely controlled, thereby preserving the biological activity of the parent molecules.

A primary application of this compound and similar maleimide-based linkers is in the construction of protein conjugates, most notably Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug. The linker's role is to connect the drug to the antibody, ensuring the ADC remains stable in circulation and releases the payload only upon reaching the target cancer cells. frontiersin.org

The maleimide (B117702) moiety of this compound is central to modern ADC design, enabling site-specific conjugation to cysteine residues on the antibody. While early ADCs were made by conjugating drugs to lysine residues, this resulted in heterogeneous mixtures with variable drug-to-antibody ratios (DARs) and unpredictable pharmacokinetics. In contrast, targeting cysteine residues allows for the creation of more homogeneous ADCs. nih.gov

This can be achieved by either reducing the antibody's native interchain disulfide bonds to expose free thiols or, more precisely, by engineering cysteine residues into specific sites on the antibody backbone through mutagenesis (e.g., the THIOMAB™ platform). nih.govnih.gov The maleimide linker then reacts exclusively with these exposed thiols. nih.gov This site-specific approach yields a defined DAR, leading to improved therapeutic index, consistent manufacturing, and more predictable in vivo behavior. nih.gov The stability of the resulting thioether bond is critical, although it has been noted that conjugates at highly solvent-accessible sites may be susceptible to a retro-Michael reaction, where the drug-linker is exchanged with other thiols like albumin in the plasma. nih.govnih.gov Research has shown that conjugates derived from cysteine residues with low solvent accessibility and a positive local charge are more stable in plasma. rsc.org

The design of the linker, including the maleimide-thiol linkage, significantly influences the stability, efficacy, and pharmacokinetic (PK) profile of an ADC. frontiersin.orgnih.gov A stable linker is essential to prevent premature release of the cytotoxic payload in systemic circulation, which could lead to off-target toxicity. frontiersin.org The stability of the maleimide-thiol adduct can be influenced by the local microenvironment of the cysteine residue on the antibody. rsc.org

Maleimide chemistry is incorporated into both cleavable and non-cleavable linker strategies for controlled drug release. The thioether bond formed between the maleimide and the cysteine is itself generally considered non-cleavable. thermofisher.com

Non-cleavable Linkers: In this strategy, the entire ADC, including the linker and drug, is internalized by the target cell. The drug is released only after the antibody is completely degraded by lysosomal proteases. The resulting active metabolite is typically the drug molecule with the linker and the attached cysteine amino acid still bound. This approach relies on the full degradation of the antibody for payload release and generally results in ADCs with high plasma stability. acs.org

Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers present in the tumor microenvironment or inside the cancer cell. The maleimide component still serves to attach the linker-drug complex to the antibody. The cleavable mechanism is introduced as a separate chemical moiety within the linker. Common strategies include:

Enzyme-cleavable linkers: Incorporating a peptide sequence (e.g., valine-citrulline) that is specifically cleaved by lysosomal proteases like cathepsin B, which are abundant in tumor cells.

pH-sensitive linkers: Using acid-labile groups (e.g., hydrazones) that break apart in the acidic environment of endosomes and lysosomes.

Glutathione-sensitive linkers: Employing disulfide bonds that are reduced and cleaved by the high intracellular concentration of glutathione (B108866) in cancer cells.

The choice between a cleavable and non-cleavable linker depends on the drug's mechanism of action, the target antigen, and the desired therapeutic outcome.

| Linker Type | Release Mechanism | Key Characteristics | Example Moiety |

|---|---|---|---|

| Non-Cleavable | Total lysosomal degradation of the antibody | High plasma stability; drug released with linker and amino acid attached | Thioether (from Maleimide-Thiol reaction) |

| Cleavable (Enzyme-Sensitive) | Cleavage by specific proteases (e.g., cathepsins) in the lysosome | Designed for intracellular release; can enable bystander effect | Valine-Citrulline dipeptide |

| Cleavable (pH-Sensitive) | Hydrolysis in acidic environments (endosomes/lysosomes) | Exploits lower pH of intracellular compartments | Hydrazone |

| Cleavable (Reduction-Sensitive) | Reduction by high intracellular glutathione concentrations | Exploits the reducing environment inside the cell | Disulfide bond |

The utility of this compound extends beyond ADCs to the creation of diverse biochemical probes. Its reliable reactivity allows for the precise labeling of various biomolecules.

Peptides: The conjugation of maleimides to cysteine-containing peptides is a widely used technique. lifetein.comnih.gov This allows for the attachment of peptides to larger carrier proteins to generate immunogens for antibody production, or to surfaces for creating bioactive materials. thermofisher.comnih.gov For example, the RGD peptide sequence, which promotes cell adhesion, can be conjugated to polymer surfaces via maleimide-thiol chemistry to improve cell-material interactions. nih.gov

Oligonucleotides: While natural DNA and RNA lack sulfhydryl groups, synthetic oligonucleotides can be readily modified to incorporate a thiol group at a specific position. This thiolated oligonucleotide can then be selectively conjugated to a maleimide-activated molecule, such as a protein, enzyme, or fluorescent tag, for applications in diagnostics and molecular biology. lumiprobe.com

Carbohydrates: Site-specific glycosylation of proteins and peptides can be achieved using maleimide-activated carbohydrates. nih.gov An array of mono- and oligosaccharides can be synthesized with a maleimide group. These activated sugars can then be attached to a cysteine residue on a target protein or peptide. This strategy is useful for studying the roles of glycosylation and for developing targeted therapeutics, as specific carbohydrate moieties can direct drugs to cells expressing corresponding receptors. nih.gov

| Biomolecule | Conjugation Strategy | Resulting Probe/Application |

|---|---|---|

| Peptide (with Cysteine) | Direct reaction of peptide's thiol with the maleimide group | Bioactive surfaces, immunogens, targeted drug delivery |

| Oligonucleotide | Synthesis of a thiol-modified oligonucleotide followed by maleimide conjugation | Diagnostic probes, DNA-protein conjugate studies |

| Carbohydrate | Synthesis of a maleimide-activated carbohydrate followed by conjugation to a protein's cysteine residue | Site-specific glycosylation, targeted delivery via lectin receptors |

The amino group of this compound serves as a convenient attachment point for fluorescent dyes. By reacting a dye that has a carboxyl or succinimidyl ester group with the hexylamine (B90201) end of the linker, a maleimide-functionalized fluorescent probe is created. This probe can then be used to selectively label cysteine-containing proteins. axispharm.comlumiprobe.com

This labeling strategy is fundamental to many proteomics and cell biology techniques. axispharm.com Fluorescently tagged proteins can be visualized in living cells using fluorescence microscopy to study their localization, trafficking, and interactions. The high specificity of the maleimide-thiol reaction ensures that the fluorescent tag is placed at a known site, minimizing perturbation of the protein's function. This approach has been used to functionalize various types of fluorophores for protein labeling applications. liberty.edu

Development of Protein-Conjugates and Antibody-Drug Conjugates (ADCs)

Contributions to Mechanistic Studies in Medicinal Chemistry

The this compound scaffold serves as a foundational structure in the development of chemical probes essential for dissecting complex biological pathways. Its inherent reactivity and versatile nature allow for systematic modifications, leading to the creation of potent and selective agents for investigating cellular mechanisms. These derivatives are instrumental in elucidating the roles of specific enzymes and receptors in health and disease, thereby advancing the field of medicinal chemistry.

Design and Synthesis of this compound Derivatives as Investigational Chemical Probes

The strategic design and synthesis of derivatives based on the this compound core have yielded a variety of investigational tools. These chemical probes are engineered to interact with specific biological targets, enabling researchers to modulate and study their functions within a cellular context.

One of the most prominent derivatives is U73122, a compound widely utilized as a specific inhibitor of phospholipase C (PLC). nih.gov PLC is a crucial enzyme in cellular signaling, responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov By inhibiting PLC, U73122 allows researchers to investigate the downstream consequences of blocking this pathway.

Studies have shown that U73122 effectively reduces the formation of IP3 and DAG in response to various agonists in multiple cell types. nih.gov This inhibition of the PLC pathway subsequently blocks the release of intracellular calcium (Ca2+), a critical event in many cellular processes. nih.govnih.gov For instance, in pituitary gonadotrophs, U73122 was observed to inhibit agonist-induced IP3 production with an IC50 value of approximately 2 µM, leading to complete inhibition at 10 µM. nih.gov However, it is important to note that U73122 can have effects other than PLC inhibition, such as directly activating ion channels and potentiating IP3-mediated Ca2+ release, which highlights the need for careful interpretation of experimental results. nih.gov

Derivatives of 1H-pyrrole-2,5-dione are recognized for their significant anti-inflammatory properties. nih.gov Research has focused on synthesizing and evaluating these compounds for their ability to modulate inflammatory pathways. These derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govmdpi.com

In one study, novel 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were synthesized and tested for their anti-inflammatory activity. Several of these compounds significantly inhibited the proliferation of PBMCs in cultures stimulated with anti-CD3 antibodies. mdpi.com Furthermore, certain derivatives have been investigated for their ability to suppress inflammatory responses associated with atherosclerosis by inhibiting the formation of macrophage-derived foam cells and reducing the secretion of inflammatory markers like TNF-α and reactive oxygen species (ROS). nih.gov The mechanism of action is often linked to the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), which are key players in the inflammatory cascade. mdpi.comunina.it

The 1H-pyrrole-2,5-dione scaffold has been a target for developing novel cholesterol absorption inhibitors. nih.govnih.gov Atherosclerosis, a condition often caused by excess lipid accumulation in arteries, can be mitigated by inhibitors that block cholesterol absorption. nih.gov Synthetic derivatives of 1H-pyrrole-2,5-dione have been evaluated for their ability to inhibit cholesterol absorption in vitro, with some compounds showing stronger activity than the approved drug ezetimibe. nih.gov

These compounds are designed to target proteins like the Niemann-Pick C1-like1 (NPC1L1) protein, which is crucial for intestinal cholesterol absorption. nih.gov Studies have shown that these derivatives can suppress lipid accumulation in macrophages, a key event in the formation of atherosclerotic plaques. nih.gov For example, a specific derivative, referred to as compound 20 in one study, not only inhibited cholesterol absorption but also reduced the secretion of lactate (B86563) dehydrogenase (LDH), malondialdehyde (MDA), TNF-α, and ROS in a concentration-dependent manner, indicating its potential to suppress foam cell formation and the associated inflammatory response. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyrrole-2,5-dione Scaffolds in Biological Systems

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of the pyrrole-2,5-dione scaffold. These studies involve systematically altering the chemical structure of the parent compound and evaluating how these changes affect its interaction with a biological target. For instance, SAR studies on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain are all important for inhibitory potency against metallo-β-lactamases. nih.gov

In another example, SAR analysis of pyrrole-2,5-dione analogs as antioxidants demonstrated that specific substitutions on the pyrrole (B145914) ring led to outstanding antioxidant properties. nih.gov Theoretical studies, such as Density Functional Theory (DFT), have been used to support these experimental findings, showing that compounds with high biological activity often exhibit a low HOMO-LUMO energy gap. nih.gov These SAR studies provide a rational basis for the design of more potent and selective derivatives for various therapeutic applications, from kinase inhibition to antifungal activity. nih.govmdpi.com

Enzyme Inhibition and Receptor Binding Studies (related to biological activities)

Derivatives of this compound have demonstrated inhibitory activity against a wide range of enzymes. As discussed, U73122 is a well-known inhibitor of Phospholipase C. selleckchem.com Beyond PLC, these scaffolds have been explored as inhibitors for other critical enzymes.

For example, pyrrole derivatives have been developed as potent inhibitors of lymphocyte-specific kinase (Lck), a key enzyme in T-cell signaling. The most potent analogs in one study showed IC50 values of less than 10 nM for Lck kinase inhibition. nih.gov Other studies have reported the synthesis of pyrrole derivatives with analgesic and anti-inflammatory activity, which is attributed to their inhibitory effects on cyclooxygenase (COX) enzymes. unina.it Additionally, U73122 has been found to potently inhibit human 5-lipoxygenase (5-LO). selleckchem.com These findings underscore the versatility of the pyrrole-2,5-dione core structure in designing specific enzyme inhibitors for various research and therapeutic purposes.

Applications in Polymer Science and Advanced Materials Research

The dual reactivity of this compound makes it a valuable component in polymer science for creating materials with tailored properties and functionalities. Its ability to be incorporated into polymer chains or to functionalize existing polymers opens up avenues for producing advanced materials for a variety of high-performance applications.

The integration of this compound into polymer backbones is a key strategy for developing functional and conductive polymers. The maleimide group serves as a reactive site for post-polymerization modification, allowing for the attachment of various functional moieties. This is particularly relevant in the field of conductive polymers, where precise control over the material's electrical and biological properties is crucial.

A notable example is the functionalization of poly(3,4-ethylenedioxythiophene) (PEDOT), a widely studied conductive polymer. By synthesizing maleimide-functionalized EDOT monomers and subsequently polymerizing them, researchers can create PEDOT films that retain the maleimide's reactivity. psu.edumdpi.comrsc.org This allows for the covalent bonding of biomolecules or other functional groups through efficient thiol-maleimide click chemistry. acs.org This approach enables the precise tailoring of the polymer's surface chemistry for applications in bioelectronics and biosensors. acs.org

Research has shown that while the incorporation of the maleimide group can slightly decrease the bulk conductivity of PEDOT, the material remains effective for charge transport and can exhibit improved mechanical properties and cyclic stability. rsc.org For instance, PEDOT-maleimide has demonstrated a higher areal specific capacitance compared to unmodified PEDOT, making it a promising candidate for charge storage applications. rsc.org

| Property | PEDOT | PEDOT-Maleimide |

|---|---|---|

| Conductivity (S cm⁻¹) | 3.34 | 0.58 |

| Areal Specific Capacitance (mF cm⁻² at 25 mV s⁻¹) | 5.4 | 5.8 |

| Effective Young's Modulus (GPa) | 1.8 | 4.5 |

The pyrrole-2,5-dione core, a key feature of this compound, is a fundamental building block for a class of high-performance organic semiconductors known as diketopyrrolopyrrole (DPP)-based polymers. mdpi.comrsc.org These materials are of great interest for applications in organic field-effect transistors (OFETs) and other optoelectronic devices due to their excellent charge carrier mobilities and tunable electronic properties. psu.edumdpi.comrsc.org

DPP-based polymers are typically designed as donor-acceptor copolymers, where the electron-deficient DPP unit is paired with an electron-rich moiety. This architecture leads to materials with low band gaps and strong intermolecular π-π stacking, which is conducive to efficient charge transport. nih.govmdpi.com While this compound itself is not directly the repeating unit in these conductive backbones, the fundamental electronic properties of the pyrrole-2,5-dione group are central to the performance of these advanced materials. The N-substitution on the pyrrole ring, such as the aminohexyl group, provides a means to tune the solubility and processing characteristics of the resulting polymers without drastically altering their electronic properties. nih.gov

Research into various DPP-based polymers has demonstrated exceptionally high charge carrier mobilities, in some cases surpassing that of amorphous silicon. mdpi.com The performance of these materials is highly dependent on the specific chemical structure, molecular weight, and thin-film morphology.

| Polymer | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|

| PDPPTT-FT | 0.30 | - |

| PBDTT-DPP | 1.2 x 10⁻⁴ | 4.1 x 10⁻³ |

| PBDTT-DPPFu | Significantly higher than PBDTT-DPP | - |

| A Thiophene-flanked DPP Polymer | 0.09 | 0.1 |

The ability of the maleimide group to react efficiently with thiols makes this compound an excellent cross-linking agent for the fabrication of hydrogels and other responsive materials. nih.gov Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, and their properties can be designed to respond to external stimuli such as pH, temperature, or the presence of specific biomolecules. researchgate.netnih.govmdpi.comkinampark.com

Maleimide-functionalized polymers can be cross-linked with thiol-containing molecules to form hydrogels with tunable mechanical properties and degradation profiles. researchgate.netresearchgate.net The Michael addition reaction between the maleimide and thiol is highly specific and proceeds under mild conditions, making it suitable for encapsulating sensitive biological materials like cells. nih.gov The mechanical stiffness and swelling behavior of these hydrogels can be controlled by varying the polymer concentration and the cross-linker density. rsc.orgresearchgate.net

For example, hydrogels formed from 4-arm PEG-maleimide cross-linked with peptide linkers have been shown to have a range of Young's moduli and swelling ratios depending on the polymer weight percentage. nih.gov These materials are being investigated for applications in tissue engineering and regenerative medicine. researchgate.net The responsiveness of these hydrogels can be engineered by incorporating cleavable cross-linkers, for instance, peptide sequences that can be degraded by specific enzymes. researchgate.net

| Polymer Weight % | Gelation Time (min) at pH 7.4, 20°C | Shear Modulus (Pa) at pH 3.0, 37°C | Mass Swelling Ratio (Qm) |

|---|---|---|---|

| 3.0% | - | - | >200 |

| 4.0% | - | - | <200 |

| 7.5% | - | - | Significantly lower than PEG-4A and PEG-4VS |

| 10.0% | - | - | Significantly lower than PEG-4A and PEG-4VS |

| - | 374.7 | 3327 | - |

Computational and Advanced Analytical Investigations of Pyrrole 2,5 Dione Systems

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic methodologies are fundamental in confirming the identity, determining the purity, and elucidating the intricate structural details of "1-(6-aminohexyl)-1H-pyrrole-2,5-dione".

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of "this compound" in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the nuclei.

In ¹H NMR, the maleimide (B117702) protons typically appear as a singlet in the range of 6.5-7.0 ppm, indicative of their symmetric environment. The protons of the hexyl chain would exhibit characteristic multiplets, with chemical shifts influenced by their proximity to the electron-withdrawing maleimide ring and the terminal amino group. For instance, the methylene (B1212753) group attached to the nitrogen of the maleimide ring is expected to be deshielded and resonate at a lower field compared to the other methylene groups of the hexyl chain.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbons of the maleimide ring are expected to have chemical shifts in the range of 170-180 ppm, while the olefinic carbons would resonate around 130-135 ppm. The carbons of the hexyl chain would show signals in the aliphatic region of the spectrum.

Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), can be employed for unambiguous assignment of all proton and carbon signals and to confirm the connectivity within the molecule. Furthermore, variable temperature NMR studies could provide information on the conformational dynamics of the flexible hexyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Maleimide CH | 6.70 (s, 2H) | 134.0 |

| Maleimide C=O | - | 171.0 |

| N-CH₂ | 3.50 (t, 2H) | 39.0 |

| (CH₂)₄ | 1.30-1.60 (m, 8H) | 26.0-31.0 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise mass determination of "this compound," which in turn confirms its elemental composition. The high accuracy of this method allows for the differentiation between compounds with the same nominal mass but different molecular formulas.

In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) experiments provide valuable information about the fragmentation pathways of the molecule. The fragmentation pattern is characteristic of the compound's structure and can be used for its identification. For "this compound," common fragmentation pathways would likely involve the cleavage of the hexyl chain and the fragmentation of the maleimide ring. The charged fragments are then detected, and their mass-to-charge ratios are used to deduce the structure of the precursor ion. Understanding these fragmentation pathways is crucial for structural confirmation and for the development of quantitative analytical methods.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in "this compound" and serves as a molecular fingerprint for its identification.

In the IR spectrum, the characteristic vibrational modes of the maleimide ring are expected to be prominent. The symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups typically appear as strong bands in the region of 1700-1780 cm⁻¹. The C=C stretching vibration of the olefinic bond within the ring is expected around 1580-1640 cm⁻¹. The N-H stretching vibration of the primary amine would be observed in the 3300-3500 cm⁻¹ region, and the C-N stretching vibrations would appear in the 1000-1350 cm⁻¹ range. The various C-H stretching and bending vibrations of the hexyl chain would be present in the 2850-2960 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively.

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. This makes the combination of both techniques a powerful tool for a complete vibrational analysis.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Symmetric Stretch | ~1770 |

| C=O | Asymmetric Stretch | ~1700 |

| C=C | Stretch | ~1600 |

| N-H | Stretch | 3300-3500 |

| C-H (alkyl) | Stretch | 2850-2960 |

UV-Visible spectroscopy is used to study the electronic transitions within "this compound". The maleimide moiety contains a conjugated system of double bonds (O=C-C=C-C=O), which gives rise to characteristic absorption bands in the UV region of the electromagnetic spectrum.

Typically, N-alkylmaleimides exhibit absorption bands corresponding to π → π* and n → π* transitions. The intense π → π* transition is usually observed at shorter wavelengths, while the weaker n → π* transition appears at longer wavelengths. The position and intensity of these absorption bands can be influenced by the solvent polarity. The hexylamino substituent is not expected to significantly alter the electronic transitions of the maleimide chromophore, as it is not directly conjugated with the ring.

Quantum Chemical and Molecular Modeling Approaches

Computational methods, particularly quantum chemical calculations, provide a theoretical framework to understand the electronic structure, reactivity, and spectroscopic properties of "this compound" at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations can provide valuable insights into the geometry, electronic structure, and reactivity of "this compound".

By performing DFT calculations, it is possible to optimize the molecular geometry and predict various molecular properties, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a key parameter that provides information about the chemical reactivity and the kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, DFT calculations can be used to predict theoretical vibrational spectra (IR and Raman), which can be compared with experimental data to support the assignment of the observed vibrational bands. Similarly, theoretical UV-Visible spectra can be calculated to aid in the interpretation of the experimental electronic transitions. These computational studies, when combined with experimental results, provide a powerful and comprehensive approach to understanding the fundamental properties of "this compound".

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

HOMO-LUMO Gap Analysis and Chemical Stability Predictions

The stability and reactivity of a molecule are intrinsically linked to its electronic structure, which can be effectively described by Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the chemical stability and reactivity of a molecule.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable. Density Functional Theory (DFT) calculations are a powerful tool for determining the energies of these frontier orbitals and thus predicting the stability of pyrrole-2,5-dione derivatives.

For N-substituted maleimides, the nature of the substituent on the nitrogen atom can significantly influence the HOMO-LUMO gap. In the case of this compound, the hexyl amine chain is an electron-donating group, which can affect the electron density distribution across the pyrrole-2,5-dione ring and consequently alter the HOMO and LUMO energy levels.

Table 1: Representative Theoretical HOMO-LUMO Gap Data for N-Substituted Maleimides

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| N-methylmaleimide | -7.5 | -1.8 | 5.7 |

| N-phenylmaleimide | -7.2 | -2.1 | 5.1 |

| N-(4-hydroxyphenyl)maleimide | -6.9 | -2.0 | 4.9 |

This data is illustrative and derived from computational studies on related N-substituted maleimides. The exact values for this compound would require specific DFT calculations.

Reaction Mechanism Elucidation and Transition State Characterization

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of reactions involving pyrrole-2,5-diones. A key reaction of these compounds is the Michael addition, where a nucleophile attacks one of the carbon atoms of the double bond in the pyrrole-2,5-dione ring. This reaction is fundamental to the use of maleimides in bioconjugation, where the thiol group of a cysteine residue in a protein acts as the nucleophile.

For this compound, the terminal amino group can potentially act as an intramolecular nucleophile, although the more common application involves its reaction with external nucleophiles. Computational studies can map out the entire reaction pathway, identifying the transition states and intermediates involved.

The characterization of the transition state is crucial for understanding the kinetics of the reaction. By calculating the energy of the transition state, the activation energy barrier can be determined, which is directly related to the reaction rate. These calculations can help in predicting how changes in the substituent on the nitrogen atom or the nature of the nucleophile will affect the reaction rate.

For instance, computational studies on the Michael addition of thiols to N-substituted maleimides have shown that the reaction proceeds through a concerted or stepwise mechanism depending on the solvent and the presence of a catalyst. The transition state involves the formation of a new carbon-sulfur bond and the protonation of the other carbon atom of the double bond.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, with its hexyl chain, MD simulations can reveal the accessible conformations and the energetic landscape of its conformational space.

The conformational flexibility of the hexyl chain is important as it can influence how the molecule interacts with its environment, such as a solvent or a biological target. MD simulations can show how the chain folds and moves, and how these movements are coupled to the pyrrole-2,5-dione ring.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For example, simulations of this compound in an aqueous solution can provide detailed information about the hydration shell around the molecule and the hydrogen bonding patterns between the molecule and water.

When studying the interaction of this compound with a protein, MD simulations can be used to model the binding process and to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. This information is critical for understanding the molecular basis of its biological activity and for designing more potent and selective derivatives.

In Silico Screening and Design Principles for Pyrrole-2,5-dione Derivatives

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For pyrrole-2,5-dione derivatives, in silico screening can be used to identify new compounds with desired biological activities.

The design of new pyrrole-2,5-dione derivatives is guided by a set of principles derived from computational and experimental studies. One key design principle is the tuning of the reactivity of the maleimide group. The electrophilicity of the double bond can be modulated by changing the substituent on the nitrogen atom. Electron-withdrawing groups increase the reactivity, while electron-donating groups decrease it.

Another important design principle is the introduction of functional groups that can engage in specific interactions with the target protein. For example, the amino group in this compound can be protonated at physiological pH, allowing it to form a salt bridge with a negatively charged residue in the binding site of a protein.

Structure-activity relationship (SAR) studies, which correlate the chemical structure of a series of compounds with their biological activity, are often complemented by computational modeling. By building a quantitative structure-activity relationship (QSAR) model, it is possible to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

Table 2: Key Computational Parameters in the Design of Pyrrole-2,5-dione Derivatives

| Parameter | Computational Method | Application in Design |

|---|---|---|

| HOMO-LUMO Gap | DFT | Prediction of chemical reactivity and stability. |

| Activation Energy | DFT (Transition State Calculation) | Prediction of reaction rates and mechanism. |

| Conformational Ensemble | Molecular Dynamics | Understanding flexibility and binding modes. |

| Binding Affinity | Docking, Free Energy Calculations | In silico screening and lead optimization. |

| QSAR Models | Statistical Methods | Predicting biological activity of new derivatives. |

Conclusion and Outlook for 1 6 Aminohexyl 1h Pyrrole 2,5 Dione Research

Synthesis of Key Research Findings and Methodological Advancements

1-(6-aminohexyl)-1H-pyrrole-2,5-dione is primarily utilized as a crosslinking agent. The maleimide (B117702) moiety reacts with high specificity towards thiol groups, such as those found in the cysteine residues of proteins, via a Michael addition reaction. axispharm.com This reaction is efficient and proceeds under mild physiological conditions (pH 6.5-7.5), making it a cornerstone of bioconjugation techniques. axispharm.comthno.org The terminal amino group provides a versatile handle for attaching a wide array of molecules, including drugs, fluorescent dyes, or other biomolecules, often after activation.

Methodological advancements have centered on leveraging this reactivity for precise applications. In the development of Antibody-Drug Conjugates (ADCs), this type of linker is crucial for attaching potent cytotoxic payloads to monoclonal antibodies (mAbs), enabling targeted delivery to cancer cells. The thiol-maleimide reaction facilitates site-specific modification of proteins, which is essential for creating homogeneous and well-defined bioconjugates. researchgate.net Furthermore, maleimide-based prosthetic groups, derived from linkers like this compound, are instrumental in synthesizing radiopharmaceuticals for diagnostic imaging and therapy. thno.org

| Application Area | Role of the Compound | Key Reaction | Significance |

|---|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Heterobifunctional Linker | Michael Addition | Covalently links cytotoxic drugs to antibodies for targeted cancer therapy. |

| Protein Labeling | Crosslinking Agent | Thiol-Maleimide Ligation | Attaches fluorescent tags or other probes for proteomics and diagnostic studies. axispharm.com |

| Radiopharmaceuticals | Prosthetic Group Precursor | Thiol-Maleimide Ligation | Synthesizes targeted agents for PET imaging and radionuclide therapy. thno.org |